molecular formula C8H5NO2 B1275878 Benzooxazole-2-carbaldehyde CAS No. 62667-25-8

Benzooxazole-2-carbaldehyde

Cat. No. B1275878
CAS RN: 62667-25-8
M. Wt: 147.13 g/mol
InChI Key: RXXZBZOUCQAOSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbaldehyde derivatives is a topic of interest in several papers. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles using a K2S2O8-mediated cross-coupling with methanol is described, which proceeds via a radical process involving multifold bond cleavage and formation . Another paper presents a one-pot synthesis of benzo[c]carbazoles from 2-chloroindole-3-carbaldehydes through photochemical annulations . Additionally, a one-pot synthesis of azaheterocyclo-fused benzo[c]carbazoles from 3-acyl-2-halo-1-[(ω-phenylethynyl)alkyl]indoles is reported, highlighting the versatility of carbaldehydes in synthesizing complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of carbaldehyde derivatives is crucial for their reactivity and application. The crystal and molecular structure of a specific imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde derivative has been described, providing insights into the intermolecular interactions that stabilize the crystal structure . These structural analyses are essential for understanding how modifications to the carbaldehyde core can affect the properties of the resulting compounds.

Chemical Reactions Analysis

Carbaldehydes participate in various chemical reactions to form heterocyclic compounds. For example, the synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes and o-phenylenediamine is reported, demonstrating the reactivity of carbaldehydes with diamines . Another study shows the formal [4 + 2] benzannulation of 2-alkenyl indoles with aldehydes to create carbazoles and bis-carbazoles . These reactions highlight the versatility of carbaldehydes in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbaldehyde derivatives are influenced by their molecular structure. A study on the solvatochromism of a benzothiazolyl carbaldehyde derivative reveals its photophysical properties and the impact of solvent polarity and pH on its fluorescence . This indicates that carbaldehyde derivatives can have unique optical properties, which can be tuned by modifying their structure.

Scientific Research Applications

Applications in Organic Synthesis

One-Pot Synthesis Methods : Benzooxazole-2-carbaldehyde derivatives are utilized in one-pot synthesis methods for creating complex organic molecules. For instance, benzo[c]carbazoles are synthesized through photochemical annulations of 2-chloroindole-3-carbaldehydes, showing the versatility of benzooxazole derivatives in facilitating complex chemical transformations (Wang et al., 2008). Similarly, cross-coupling of quinoxalines with methanol to form carbaldehyde dimethyl acetals involves multiple bond cleavage and formation, indicating the compound's role in promoting diverse chemical reactions (Liu et al., 2013).

Synthesis of Novel Heterocycles : Benzooxazole-2-carbaldehyde is a precursor for synthesizing novel heterocycles. For example, novel 3-(benzofur-2-yl)pyrazole-based heterocycles are synthesized using benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the compound's utility in creating new structures with potential pharmacological properties (Baashen et al., 2017).

Non-Linear Optic Applications : Derivatives of benzooxazole-2-carbaldehyde, like 6-dimethylaminobenzothiazole-2-carbaldehyde, are synthesized for potential non-linear optic applications. These compounds are studied for their electronic properties, illustrating the significance of benzooxazole derivatives in materials science and photonics (Hrobárik et al., 2004).

Applications in Molecular Studies

Crystal Structure Analysis : Benzooxazole-2-carbaldehyde compounds are crucial in crystallography for understanding molecular structures. For instance, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde's structure is determined through X-ray crystallography, helping in elucidating complex molecular geometries (Selvanayagam et al., 2010).

Photocatalytic Applications : The compound is used in photocatalytic applications, such as in the synthesis of bioactive quinazolin-4(3H)-ones from furan-2-carbaldehydes. This indicates its role in green chemistry applications and the development of environmentally friendly synthesis methods (Yu et al., 2018).

Future Directions

Benzoxazole-2-carbaldehyde and its derivatives have been the subject of increasing research due to their wide range of biological activities . Future research may focus on developing new synthetic strategies and exploring its potential applications in medicinal and pharmaceutical areas .

properties

IUPAC Name

1,3-benzoxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXZBZOUCQAOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403648
Record name Benzooxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzooxazole-2-carbaldehyde

CAS RN

62667-25-8
Record name Benzooxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To (E)-2-(benzo[d]oxazol-2-yl)-N,N-dimethylethenamine (1 g, 5.32 mmol) in THF (15 mL) at 0° C. was added water (15 mL) and NaIO4 (3.4 g, 16 mmol). The resulting mixture was stirred at 0° C. for 10 min, then at room temperature for 2 h. To the solution was added H2O and EtOAc and then the mixture was filtered. The clear solution was extracted with EtOAc and the organic phase was washed with aqueous NaHCO3 solution. The organic phase was concentrated and the residue was purified by column chromatography to give the title compound (120 mg). MS (ESI) m/z 148 (M+H+).
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NaIO4
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15 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from methyl benzoxazole-2-carboxylate by the method of part (ii), above, on a 0.041 molar scale; yield 35% as a yellow oil. 1H--NMR(CDCl3)ppm(delta): 7.3-8.1 (m, 4H), 10.0 (s, 1H).
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Yield
35%

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